

Comparative analysis of Rilpivirine levels with different analytical methods

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Compound of Interest

Compound Name: *Rilpivirine-d6*

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A Comparative Guide to Analytical Methods for Rilpivirine Quantification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of Rilpivirine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1. The selection of an appropriate analytical method is critical for accurate pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. This document presents a detailed analysis of reported methods, including High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to aid researchers in choosing the most suitable technique for their specific needs.

Quantitative Performance of Analytical Methods

The following table summarizes the key performance parameters of different analytical methods used for the quantification of Rilpivirine. These parameters are essential for evaluating the sensitivity, accuracy, and precision of each method.

Analytical Method	Matrix	Linearity Range (µg/mL)	Limit of Detection (LOD) (µg/mL)	Limit of Quantification (LOQ) (µg/mL)	Accuracy/Recovery (%)
RP-HPLC	Pharmaceutical Dosage Form	40 - 60	2.35	7.13	99.91 - 100.16
RP-HPLC	Pharmaceutical Formulation	12.5 - 37.5	0.2	0.6	98.0 - 102.0
RP-HPLC	Bulk and Pharmaceutical Dosage Form	10 - 50	2.98	9.98	98.9
RP-HPLC	Pharmaceutical Dosage Form	0.625 - 7.5	0.202	0.613	Not Reported
UPLC-MS/MS	Human Plasma	0.003 - 3.00	Not Reported	Not Reported	97.6 - 98.5
LC-MS/MS	Human Plasma	0.5 - 200 (ng/mL)	Not Reported	Not Reported	94.9 (Extraction Recovery)
LC-MS/MS	Active Pharmaceutical Ingredients	0.03 - 0.14	Not Reported	Not Reported	Not Reported

Experimental Protocols

Below are detailed experimental methodologies for the key analytical techniques cited in this guide.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is widely used for the routine analysis of Rilpivirine in pharmaceutical dosage forms.

- Instrumentation: Agilent 1260 infinity II with a diode array detector.
- Column: Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5 μ m).
- Mobile Phase: A mixture of buffer and acetonitrile (20:80, v/v). The buffer consists of 10 Mmol/L Sodium Dihydrogen Phosphate with the pH adjusted to 3.0 using ortho-phosphoric acid.
- Flow Rate: 1 mL/min.
- Detection Wavelength: 304 nm.
- Oven Temperature: 30°C.
- Sample Preparation (Tablets):
 - Weigh and crush 10 tablets to obtain a fine powder.
 - Weigh a quantity of powder equivalent to 5mg of Rilpivirine and transfer it to a 10 ml volumetric flask.
 - Add 5 ml of diluent and sonicate for 10 minutes.
 - Make up the volume to 10 ml with the diluent (Concentration: 500 μ g/ml).
 - Pipette 1.0 ml of this solution into a 10 ml volumetric flask and dilute to the mark with the diluent (Final Concentration: 50 μ g/ml).

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method is highly sensitive and selective, making it suitable for the quantification of Rilpivirine in biological matrices like human plasma.

- Instrumentation: A reversed-phase ultra-high performance liquid chromatography system coupled with a tandem mass spectrometer.[1]
- Column: HSS T3 column with a guard column, maintained at 40 °C.[1]
- Mobile Phase: A gradient of 65% 0.1% formic acid in water (A) and 35% 0.1% formic acid in acetonitrile (B).[1]
- Flow Rate: 0.5 mL/min.[1]
- Detection: Tandem mass spectrometry (MS/MS).[1]
- Internal Standards: [2H3]-CAB and [13C6]-RPV are used as internal standards.[1]
- Sample Preparation (Human Plasma): Protein precipitation of plasma samples is performed using methanol.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

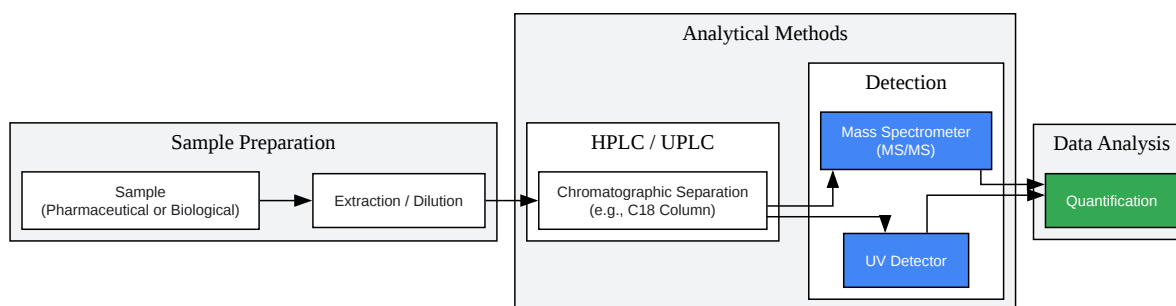
This robust method is suitable for bioequivalence studies and the quantification of Rilpivirine in human plasma.

- Instrumentation: A liquid chromatography system coupled with a triple quadrupole mass spectrometer.[2]
- Column: Gemini C18 (150 × 4.6 mm, 5 µm) analytical column.[2]
- Mobile Phase: Specific composition not detailed, but generally a mixture of an aqueous and organic phase suitable for reversed-phase chromatography.
- Run Time: 2.2 minutes.[2]
- Detection: Mass spectrometry in the positive ionization mode, monitoring the precursor to product ion transitions of m/z 367.1 → 128.0 for Rilpivirine.[2]

- Internal Standard: **Rilpivirine-d6** (deuterated analogue).[2]
- Sample Preparation (Human Plasma): Liquid-liquid extraction with a mixture of methyl-tert-butyl ether and diethyl ether from 50 μ L of plasma.[2]

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the different analytical methods described.



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Caption: General workflow of analytical methods for Rilpivirine quantification.

This guide provides a foundational comparison of analytical methods for Rilpivirine. Researchers should consult the primary literature for more in-depth information and validation details specific to their application. The choice of method will ultimately depend on the required sensitivity, the nature of the sample matrix, and the available instrumentation.

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